Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-
Brand Name: Vulcanchem
CAS No.: 137706-80-0
VCID: VC21157417
InChI: InChI=1S/C8H14N2O3/c1-6(11)9-4-5-10(7(2)12)8(3)13/h4-5H2,1-3H3,(H,9,11)
SMILES: CC(=O)NCCN(C(=O)C)C(=O)C
Molecular Formula: C8H14N2O3
Molecular Weight: 186.21 g/mol

Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-

CAS No.: 137706-80-0

Cat. No.: VC21157417

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- - 137706-80-0

Specification

CAS No. 137706-80-0
Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
IUPAC Name N-[2-(diacetylamino)ethyl]acetamide
Standard InChI InChI=1S/C8H14N2O3/c1-6(11)9-4-5-10(7(2)12)8(3)13/h4-5H2,1-3H3,(H,9,11)
Standard InChI Key HRSYISMFWLVXAQ-UHFFFAOYSA-N
SMILES CC(=O)NCCN(C(=O)C)C(=O)C
Canonical SMILES CC(=O)NCCN(C(=O)C)C(=O)C

Introduction

Overview of Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-

Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- is a chemical compound categorized under the acetamides. It is recognized for its structural complexity and potential applications in various fields, including medicinal chemistry and biochemistry. The compound is also known by several synonyms, including N-[2-(diacetylamino)ethyl]acetamide and N-(2-Acetamidoethyl)-N-acetylacetamide.

Synthesis and Reactions

The synthesis of Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- typically involves the acetylation of amino compounds. The process can be summarized as follows:

  • Starting Material: Ethanolamine derivatives.

  • Reagents: Acetic anhydride or acetyl chloride.

  • Reaction Conditions: The reaction is generally conducted under controlled temperatures to ensure complete acetylation.

This compound's synthesis pathway is crucial for its application in pharmaceutical formulations.

Biological Activity and Applications

Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]- has garnered attention for its potential biological activities:

  • Antimicrobial Properties: Research indicates that derivatives of this compound may exhibit antimicrobial activity against various pathogens.

  • Pharmaceutical Applications: It is explored for use in drug formulations due to its ability to modify the pharmacokinetics of active pharmaceutical ingredients.

Mass Spectrometry Data

The mass spectrometry analysis provides insights into the fragmentation pattern of the compound:

m/z ValueDescription
43Base peak
30Second highest peak
73Third highest peak

Infrared Spectroscopy (IR)

Infrared spectroscopy can be utilized to identify functional groups present in the compound, such as amides and acetyl groups.

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